3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve good yields . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylates: Known for their antiviral properties.
Azepinoindole: Synthesized through similar methods and used in different applications.
3-[(Acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-9-14(10-8-12)11-20-16-6-4-3-5-15(16)17(18(20)22)19-23-13(2)21/h3-10H,11H2,1-2H3/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKZFINUZGPOKH-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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